molecular formula C11H22ClNO2 B12684369 Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride CAS No. 93842-90-1

Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride

Katalognummer: B12684369
CAS-Nummer: 93842-90-1
Molekulargewicht: 235.75 g/mol
InChI-Schlüssel: NDESLBMVDAWMGB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique chemical structure, which includes an oxoallyl group, making it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

The synthesis of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride typically involves a multi-step process:

Analyse Chemischer Reaktionen

Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: It can also be reduced, although this is less common due to the stability of the quaternary ammonium group.

    Substitution: The oxoallyl group allows for substitution reactions, particularly with nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride can be compared to other quaternary ammonium compounds such as:

Eigenschaften

CAS-Nummer

93842-90-1

Molekularformel

C11H22ClNO2

Molekulargewicht

235.75 g/mol

IUPAC-Name

diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;chloride

InChI

InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-11(4,5)12(6,8-2)9-3;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1

InChI-Schlüssel

NDESLBMVDAWMGB-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.